molecular formula C15H22N2O5S B5521956 1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B5521956
M. Wt: 342.4 g/mol
InChI Key: HYCRRQCEGRYDSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including acetylation, substitution, and protection-deprotection strategies. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride demonstrates a typical approach, starting from ferulic acid acetylation and subsequent reactions with piperazine to yield monosubstituted piperazine derivatives (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, 1H NMR, and MS. Studies on benzenesulfonamide compounds containing piperazine heterocycles revealed their pharmacological potential, with crystal structure determined by X-ray single crystal diffraction, providing insights into the conformational preferences and intermolecular interactions of such compounds (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to various bioactive molecules. For instance, the development of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the chemical versatility of piperazine derivatives and their potential therapeutic applications (D. Romero et al., 1994).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, crystal form, and stability, are crucial for their potential application. The synthesis and crystal structure of specific compounds provide valuable data for understanding these aspects, which are essential for drug formulation and material science applications.

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and stability under various conditions, are fundamental for the application of piperazine derivatives in medicinal chemistry and material science. Research on the synthesis and evaluation of piperazine derivatives for binding to neurotransmitter transporters exemplifies the importance of understanding these chemical properties for the development of therapeutic agents (L. Hsin et al., 2008).

Scientific Research Applications

Synthesis and Bioactivity

A study by Romero et al. (1994) discussed the synthesis and evaluation of bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the role of piperazine derivatives in antiviral research (Romero et al., 1994). Similarly, Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, indicating the utility of sulfonated piperazine derivatives in analytical chemistry (Wu et al., 1997).

Chemical Modifications and Applications

Van Westrenen and Sherry (1992) explored the sulfomethylation of piperazine and polyazamacrocycles, demonstrating a route to mixed-side-chain macrocyclic chelates, which are significant in the development of contrast agents for medical imaging (Van Westrenen & Sherry, 1992). This process showcases the versatility of piperazine derivatives in creating complex molecular structures for biomedical applications.

Antagonistic Properties

Research by Borrmann et al. (2009) on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, highlighting the potential of piperazine derivatives in the design of receptor-specific drugs (Borrmann et al., 2009).

Analytical and Radioligand Applications

Plenevaux et al. (2000) discussed [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors with PET, illustrating the use of piperazine derivatives in neuroimaging to study neurotransmission (Plenevaux et al., 2000).

properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-23(19,20)17-10-8-16(9-11-17)15(18)12-22-14-6-4-13(21-2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCRRQCEGRYDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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